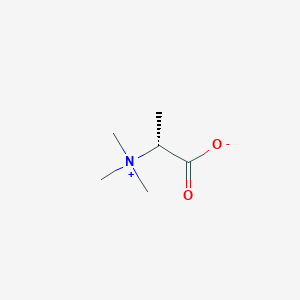
(R)-2-(Trimethylammonio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Trimethylammonio)propanoate is a chiral compound with a quaternary ammonium group. It is an important intermediate in various biochemical pathways and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Trimethylammonio)propanoate typically involves the quaternization of ®-2-aminopropanoic acid with trimethylamine. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(Trimethylammonio)propanoate often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(Trimethylammonio)propanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylammonio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines.
Scientific Research Applications
®-2-(Trimethylammonio)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic pathways and is used in studies related to enzyme function and regulation.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and as an additive in formulations.
Mechanism of Action
The mechanism of action of ®-2-(Trimethylammonio)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways. The quaternary ammonium group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Trimethylammonio)propanoate: The enantiomer of ®-2-(Trimethylammonio)propanoate with similar chemical properties but different biological activity.
Betaine: A compound with a similar structure but different functional groups and applications.
Carnitine: Another quaternary ammonium compound involved in metabolic pathways.
Uniqueness
®-2-(Trimethylammonio)propanoate is unique due to its specific chiral configuration, which imparts distinct biological activity and interaction with molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1 |
InChI Key |
CJKONRHMUGBAQI-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)[O-])[N+](C)(C)C |
Canonical SMILES |
CC(C(=O)[O-])[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















